methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,3-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Methyl ester at position 4.
- 2-ethyl substituent on the thiazole ring.
- 7-methyl group on the pyrimidine moiety.
- 2-nitrophenyl group at position 5.
Properties
CAS No. |
618075-67-5 |
|---|---|
Molecular Formula |
C17H17N3O5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O5S/c1-4-12-15(21)19-14(10-7-5-6-8-11(10)20(23)24)13(16(22)25-3)9(2)18-17(19)26-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
GCXQDNKTAOBCIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the thiazolopyrimidine core structure. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides (R-X) and bases (e.g., sodium hydride, NaH) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The thiazolopyrimidine core structure can bind to nucleic acids and proteins, affecting their function and stability. These interactions result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substituent Variations in Key Positions
Key Observations :
Yield and Reactivity Trends
Antimicrobial Potential
Crystallographic and Stability Studies
- 4-Bromophenyl analog () showed robust π-halogen interactions in crystal packing, enhancing thermal stability.
Biological Activity
Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antibacterial properties, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a thiazolo-pyrimidine core, which is known for various pharmacological activities. The presence of a nitrophenyl group may contribute to its biological properties.
Cytotoxicity
Recent studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study assessing the cytotoxic effects of several synthesized compounds against lung cancer (A549) and renal cancer (TK-10) cell lines, certain derivatives showed promising results. Compounds demonstrated increased apoptosis rates and reduced cell viability significantly compared to control groups. Specifically, late apoptosis rates in treated cells were reported as high as 87%, with viable cell percentages dropping to around 4% in some cases .
Antibacterial Activity
The antibacterial properties of thiazolo-pyrimidine derivatives have also been explored. In related research, compounds exhibiting structural similarity were tested against common bacterial strains such as E. coli and S. aureus. Results indicated that these compounds displayed notable antibacterial activity with minimum inhibitory concentrations (MIC) around 256 µg/mL . This suggests potential applications in treating bacterial infections.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Induction of Apoptosis : The compound appears to trigger apoptosis in cancer cells through various pathways, including increased expression of pro-apoptotic factors and activation of caspases.
- Cell Cycle Arrest : Studies indicate that certain derivatives can arrest the cell cycle at different phases, which is crucial for preventing cancer cell proliferation.
- Autophagy Induction : Some compounds have been shown to induce autophagy, a process that can lead to cell death in cancer cells under specific conditions .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
